3-(4-bromophenyl)-N-methylpropanamide
Overview
Description
3-(4-bromophenyl)-N-methylpropanamide is an organic compound that belongs to the class of amides It features a bromophenyl group attached to a propanamide backbone, with a methyl group attached to the nitrogen atom
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives, which share a similar structure, interact with their targets through electrophilic substitution, facilitated by excessive π-electrons delocalization .
Biochemical Pathways
For instance, they have been found to inhibit the replication of various viruses, reduce inflammation, inhibit the growth of cancer cells, and exhibit antioxidant properties .
Pharmacokinetics
Similar compounds, such as indole derivatives, are known for their broad-spectrum biological activities, suggesting that they may have favorable adme properties .
Result of Action
Similar compounds, such as indole derivatives, have been shown to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Similar compounds, such as indole derivatives, are known to exhibit their biological activities under a variety of conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-N-methylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and N-methylpropanamide.
Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with N-methylpropanamide in the presence of a base such as sodium hydroxide to form an intermediate.
Amidation: The intermediate is then subjected to amidation conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-N-methylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of N-methyl-3-(4-bromophenyl)propanamine.
Oxidation: Formation of 4-bromoquinone derivatives.
Scientific Research Applications
3-(4-bromophenyl)-N-methylpropanamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It serves as a precursor for the development of advanced materials, including liquid crystals and polymers.
Biological Studies: The compound is studied for its interactions with biological targets, providing insights into its potential as a drug candidate.
Chemical Synthesis: It is utilized in the synthesis of complex organic molecules, aiding in the development of new synthetic methodologies.
Comparison with Similar Compounds
Similar Compounds
3-(4-bromophenyl)-N-ethylpropanamide: Similar structure with an ethyl group instead of a methyl group.
3-(4-chlorophenyl)-N-methylpropanamide: Similar structure with a chlorine atom instead of a bromine atom.
3-(4-fluorophenyl)-N-methylpropanamide: Similar structure with a fluorine atom instead of a bromine atom.
Uniqueness
3-(4-bromophenyl)-N-methylpropanamide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogens. The bromine atom also influences the compound’s reactivity and physicochemical properties, making it distinct from its analogs.
Properties
IUPAC Name |
3-(4-bromophenyl)-N-methylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-12-10(13)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHOEWQXEISQPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701296015 | |
Record name | 4-Bromo-N-methylbenzenepropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701296015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942598-36-9 | |
Record name | 4-Bromo-N-methylbenzenepropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942598-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-N-methylbenzenepropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701296015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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